molecular formula C11H15N3O3S B6633515 (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid

Cat. No. B6633515
M. Wt: 269.32 g/mol
InChI Key: XJMRQOVSHHIVJZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as ETC-1002, is a small molecule drug that has shown promising results in treating cardiovascular diseases. ETC-1002 is a novel, orally active, small molecule that has been designed to target multiple metabolic pathways involved in lipid metabolism and inflammation.

Mechanism of Action

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid works by inhibiting ATP citrate lyase (ACL), an enzyme that plays a key role in the synthesis of cholesterol and fatty acids. By inhibiting ACL, (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid reduces the production of LDL-C and triglycerides. (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to reduce LDL-C levels by up to 30% and triglyceride levels by up to 40%. It also increases high-density lipoprotein cholesterol (HDL-C) levels by up to 10%. (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to be well-tolerated and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well-understood. However, (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has some limitations for lab experiments. It has not yet been tested in clinical trials for long-term safety and efficacy. It also has limited bioavailability and may require high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the research and development of (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid. One direction is to conduct clinical trials to evaluate its long-term safety and efficacy. Another direction is to investigate its potential use in treating other metabolic disorders, such as diabetes and obesity. Additionally, researchers could explore the use of (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid in combination with other lipid-lowering drugs to achieve greater reductions in LDL-C and triglyceride levels.

Synthesis Methods

The synthesis of (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid involves the reaction of 1,3-cyclopentanedione with ethyl bromoacetate to form ethyl 3-oxocyclopentylacetate. The resulting compound is then reacted with thiosemicarbazide to form ethyl 3-(4-ethyl-1,2,5-thiadiazol-3-yl)-2-oxocyclopentane-1-carboxylate. The final step involves the hydrolysis of the ester group to form (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid.

Scientific Research Applications

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has been extensively studied for its potential use in treating cardiovascular diseases. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels by inhibiting ATP citrate lyase (ACL), an enzyme involved in the synthesis of cholesterol and fatty acids. (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

properties

IUPAC Name

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-2-8-9(18-14-13-8)10(15)12-7-4-3-6(5-7)11(16)17/h6-7H,2-5H2,1H3,(H,12,15)(H,16,17)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMRQOVSHHIVJZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SN=N1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid

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